2-Amino-2-(pyrimidin-5-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-amino-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-5(6(10)11)4-1-8-3-9-2-4/h1-3,5H,7H2,(H,10,11) |
InChI Key |
QAQVVGNEMNFZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C(C(=O)O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 2 Pyrimidin 5 Yl Acetic Acid and Its Derivatives
Stereoselective Synthesis and Chiral Resolution of 2-Amino-2-(pyrimidin-5-yl)acetic acid
The biological activity of chiral molecules is often confined to a single enantiomer, making the development of stereoselective synthetic routes and efficient chiral resolution methods a critical endeavor. For this compound, both asymmetric synthesis and the resolution of racemic mixtures are viable strategies to obtain enantiomerically pure forms.
Asymmetric synthesis, which aims to create a specific enantiomer directly, can be approached through various methods. One prominent strategy involves the use of chiral auxiliaries or catalysts. For instance, the asymmetric Strecker synthesis, a classic method for α-amino acid production, can be adapted by employing a chiral amine or a chiral catalyst to induce stereoselectivity in the addition of cyanide to an imine derived from a pyrimidine-5-carboxaldehyde derivative. libretexts.org Another powerful approach is the use of chiral metal complexes, such as those involving nickel(II), which can form Schiff base complexes with glycine (B1666218) derivatives and guide the stereoselective alkylation or arylation at the α-carbon. mdpi.com While not yet specifically reported for the pyrimidin-5-yl derivative, this methodology has proven effective for a wide range of tailor-made amino acids. mdpi.com
Chiral resolution offers a complementary approach to obtaining enantiopure this compound. This involves the separation of a racemic mixture into its constituent enantiomers. Classical resolution techniques often rely on the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base. These diastereomers, having different physical properties, can then be separated by fractional crystallization.
More advanced resolution techniques include enzymatic resolution, where an enzyme selectively acts on one enantiomer of a racemic mixture, and chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective method, utilizing a chiral stationary phase (CSP) to differentially retain the enantiomers, allowing for their separation. wikipedia.orglibretexts.org For aromatic amino acids, glycopeptide-based chiral selectors, such as vancomycin, have demonstrated significant efficacy in chromatographic separations, often by forming transient diastereomeric complexes with the analytes. organic-chemistry.org Another chromatographic method involves the conversion of the racemic amino acid into diastereomeric esters using a chiral alcohol, such as menthol, followed by separation on a standard chromatography column. rsc.org
A patent has disclosed a method for the chiral resolution of racemic 2-amino-2-aryl acetic acid derivatives through crystallization-induced chiral resolution, which involves mixing the racemate with a chiral acid resolving agent in the presence of an aldehyde compound. libretexts.org This approach could potentially be applied to this compound.
Functional Group Interconversions at the Acetic Acid Moiety
The acetic acid moiety of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. Key functional group interconversions include esterification, amide bond formation, and reduction of the carboxylic acid.
Esterification: The carboxylic acid can be converted to its corresponding ester under various conditions. A common method involves reacting the amino acid with an alcohol in the presence of an acid catalyst. For amino acids, which exist as zwitterions, this often requires prior protection of the amino group or the use of specific reagents like thionyl chloride followed by the alcohol, or trimethylchlorosilane in methanol, which can facilitate esterification under mild, room temperature conditions. libretexts.org The use of ionic liquids as reaction media has also been explored for the esterification of unprotected amino acids. libretexts.org
Amide Coupling: The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a cornerstone of peptide synthesis and medicinal chemistry. A plethora of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid. Common carbodiimide-based reagents include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. organic-chemistry.org Other effective coupling reagents include phosphonium (B103445) salts like PyBOP and uronium salts like HATU. researchgate.net These reagents enable the formation of amides under mild conditions and are compatible with a wide range of functional groups. nih.gov The synthesis of peptides using unprotected amino acids is an emerging green strategy, with ynamide coupling reagents showing promise in minimizing epimerization. rsc.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the carboxylic acid to the corresponding 2-amino-2-(pyrimidin-5-yl)ethanol. rsc.orgnih.gov This alcohol can then serve as a precursor for further derivatization.
These functional group interconversions significantly expand the chemical space accessible from the parent amino acid, enabling the synthesis of esters, amides, and amino alcohols with diverse properties.
Diversification Strategies on the Pyrimidine (B1678525) Ring System
The pyrimidine ring itself offers numerous opportunities for chemical modification, allowing for the introduction of a wide range of substituents to modulate the biological and physicochemical properties of the parent molecule. Key strategies include electrophilic and nucleophilic substitution reactions, transition metal-catalyzed coupling reactions, and annulation approaches.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the pyrimidine ring dictates its reactivity towards electrophiles and nucleophiles. The ring is generally electron-deficient due to the presence of the two nitrogen atoms.
Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is generally difficult but preferentially occurs at the C-5 position, which is the most electron-rich carbon. mdpi.comorganic-chemistry.org The presence of activating groups on the ring can facilitate these reactions. Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C-5 position can be achieved using various halogenating agents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective reagents for this purpose, sometimes in the presence of a catalyst or in ionic liquids. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) at the C-5 position typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. rsc.orgrsc.org The presence of electron-donating groups on the pyrimidine ring can activate it towards nitration. rsc.org
Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, especially when a good leaving group (e.g., a halogen) is present at these positions. organic-chemistry.orgrsc.org While the C-5 position is generally less reactive towards nucleophiles, substitution can be achieved under certain conditions, particularly through transition metal-catalyzed processes. This allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, leading to a diverse range of substituted pyrimidines.
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are powerful tools for the diversification of the pyrimidine ring. These reactions typically involve the coupling of a halo- or triflyloxy-pyrimidine with an organometallic reagent.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halopyrimidine (typically a bromo- or iodo-pyrimidine) with a boronic acid or boronic ester. It is a versatile method for forming carbon-carbon bonds and can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups onto the pyrimidine ring. mdpi.comnih.govrsc.org For example, 5-bromopyrimidines can be coupled with various arylboronic acids using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate. rsc.org
Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of a halopyrimidine with a terminal alkyne. It is an efficient method for the synthesis of alkynylpyrimidines, which can serve as versatile intermediates for further transformations. wikipedia.orglibretexts.orgnih.gov Iodinated pyrimidines are often used as substrates in Sonogashira couplings. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling a halopyrimidine with an amine. It is a powerful tool for introducing primary and secondary amino groups onto the pyrimidine ring, a common structural motif in pharmaceuticals. libretexts.orgrsc.orgwikipedia.orgorganic-chemistry.org Various phosphine (B1218219) ligands are employed to facilitate this transformation.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of a halopyrimidine with an alkene to form a new carbon-carbon bond. organic-chemistry.orgrsc.orgnih.gov This reaction is useful for introducing vinyl groups onto the pyrimidine ring, which can then be further functionalized.
These coupling reactions offer a modular and efficient approach to synthesizing a vast library of pyrimidine derivatives with diverse substitution patterns.
Annulation and Ring Fusion Approaches
Annulation and ring fusion strategies provide access to more complex, polycyclic structures containing the pyrimidine ring. These reactions involve the construction of a new ring fused to the existing pyrimidine core. For instance, a suitably functionalized pyrimidine derivative, such as one bearing both a nucleophilic and an electrophilic center, can undergo intramolecular cyclization to form a fused ring system.
One example involves the reaction of 4-chloro-2-phenyl-5-pyrimidinecarboxylic acid ethyl ester with 2-aminophenol, followed by hydrolysis and reaction with acetic anhydride (B1165640) to afford a pyrimido[5,4-c] mdpi.comrsc.orgbenzoxazepine derivative. wikipedia.org Similarly, cascade reactions involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition have been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils. rsc.org These approaches significantly increase the structural complexity and provide access to novel heterocyclic scaffolds.
Solid-Phase Synthesis Techniques for Analog Library Generation
Solid-phase synthesis is a powerful technique for the high-throughput generation of compound libraries, which is invaluable for drug discovery and lead optimization. In this approach, the starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a sequential manner. Excess reagents and byproducts are easily removed by simple filtration and washing, which greatly simplifies the purification process.
For the generation of a library of this compound analogs, the core amino acid could be anchored to a suitable resin, such as a Wang or Rink amide resin, through its carboxylic acid or amino group. Once attached to the solid support, the free functional groups can be elaborated upon. For example, the free amino group could be acylated with a diverse set of carboxylic acids, or the pyrimidine ring, if appropriately functionalized with a leaving group, could be subjected to various transition metal-catalyzed coupling reactions.
A deaminative reductive cross-coupling of amino acid pyridinium (B92312) salts with aryl bromides has been developed for the efficient synthesis of noncanonical amino acids and the diversification of peptides. rsc.org This method is amenable to solid-phase peptide synthesis, enabling late-stage diversification of both linear and macrocyclic peptides. rsc.org Such strategies would allow for the rapid and efficient generation of a large number of derivatives of this compound for biological screening.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, including heterocyclic compounds like this compound. These methodologies aim to reduce or eliminate the use and generation of hazardous substances, focusing on aspects such as atom economy, use of safer solvents and reagents, and energy efficiency. Traditional synthetic routes for pyrimidine derivatives often involve hazardous solvents and toxic reagents, making the development of greener alternatives a significant focus of contemporary research. rasayanjournal.co.in
Several innovative and environmentally benign strategies have been developed for the synthesis of pyrimidines, which are applicable to the production of this compound and its derivatives. These methods offer advantages like higher yields, reduced reaction times, and simplified workup procedures, contributing to more sustainable and economically viable processes. rasayanjournal.co.in Key green chemistry approaches include microwave-assisted synthesis, the use of alternative solvents and catalysts, biocatalysis, and solvent-free reaction conditions.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. nanobioletters.comresearchgate.net This technique utilizes microwave energy to heat the reaction mixture directly and efficiently. For the synthesis of aminopyrimidine derivatives, microwave irradiation has been shown to be an eco-friendly method. nanobioletters.com For instance, substituted aminopyrimidines have been synthesized with yields ranging from 33-56% using microwave-assisted heating. nanobioletters.com Another study reported the microwave synthesis of 2-amino-4-chloro-pyrimidine derivatives, highlighting the efficiency of this approach. nih.gov The application of microwave irradiation in conjunction with recyclable ionic liquids, such as triethylammonium (B8662869) acetate, has also proven to be a highly efficient method for synthesizing pyrimidine hybrids. nih.gov
Catalysis and Alternative Solvents
The use of efficient and recyclable catalysts, as well as benign solvents, is a cornerstone of green synthesis.
Catalysis: Lewis acid-catalyzed reactions and metal-catalyzed cross-coupling reactions are pivotal in constructing the pyrimidine ring. nih.govacs.org A notable example is the ytterbium-catalyzed heterocyclization of ynone-derived α-amino acids with amidines to produce pyrimidine-derived α-amino acids. nih.govacs.org This method demonstrates the potential for using specific and highly efficient catalysts to drive the desired transformation under milder conditions. Other catalyzed methods include the use of copper(II) for cycloaddition reactions and bismuth triflate for multicomponent condensations. mdpi.com
Green Solvents: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a key objective. Ionic liquids are considered "Green Solvents" due to their low toxicity and biodegradability. rasayanjournal.co.in Water is another ideal green solvent, and syntheses in aqueous media are highly desirable.
Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions represents a significant step towards greener synthesis. researchgate.net Mechanical grinding and ball milling are mechanochemical techniques that can facilitate reactions in the solid state, often with high efficiency and minimal waste. rasayanjournal.co.inmdpi.com For example, a "Grindstone Chemistry Technique" using CuCl₂·2H₂O and concentrated HCl has been employed for the efficient, high-yield synthesis of dihydropyrimidinones under mild, solvent-free conditions. researchgate.net Similarly, an eco-friendly, solvent-free method for the iodination of pyrimidine derivatives has been developed using mechanical grinding. mdpi.com
The following table summarizes various green chemistry approaches applicable to pyrimidine synthesis.
| Green Methodology | Catalyst/Conditions | Solvent | Advantages | Reference |
| Microwave-Assisted Synthesis | Guanidine (B92328), Chalcones | - | Eco-friendly, rapid reaction, improved yields. | nanobioletters.com |
| Microwave-Assisted Synthesis | Biginelli-type reaction | Ionic Liquid (recyclable) | Highly efficient, recyclable solvent system. | nih.gov |
| Catalysis | Ytterbium triflate | Dichloroethane (DCE) | Highly effective for pyrimidine-derived α-amino acids. | nih.govacs.org |
| Mechanochemistry | CuCl₂·2H₂O / HCl | Solvent-free | Mild conditions, high yields, eco-friendly. | researchgate.net |
| Mechanochemistry | Solid iodine, AgNO₃ | Solvent-free | Short reaction time, high yields, avoids toxic reagents. | mdpi.com |
Biocatalysis and Natural Precursors
Nature provides the ultimate blueprint for green chemistry through enzymatic processes and biosynthesis.
Enzymatic Synthesis: The use of enzymes as catalysts offers high selectivity and specificity under mild conditions. While direct enzymatic synthesis of this compound is not widely documented, advances in the enzymatic synthesis of other D-amino acids suggest potential pathways. mdpi.com For instance, L-amino acid oxidases and deaminases can be used for the deracemization of amino acids. mdpi.com The de novo biosynthesis of pyrimidine nucleotides in organisms is a highly efficient process that utilizes simple precursors like amino acids (glutamine, aspartate) and bicarbonate. youtube.com This natural pathway underscores the potential for developing biocatalytic systems that mimic these processes.
Natural Precursors: The pyrimidine core is a fundamental component of essential biomolecules such as nucleic acids and vitamins. rasayanjournal.co.in The biological synthesis pathways start from simple, abundant precursors. For example, the initial steps of de novo pyrimidine nucleotide biosynthesis involve the formation of UMP from molecules like glutamine, aspartate, and bicarbonate. youtube.com Investigating and harnessing these biosynthetic pathways could lead to truly green and sustainable methods for producing pyrimidine derivatives. The catabolism of pyrimidines in organisms also plays a role in recycling nitrogen and producing essential molecules like β-alanine, a precursor for coenzyme A. nih.gov
By combining these innovative green chemistry approaches—from microwave-assisted reactions and novel catalysis to biocatalytic and biosynthetic routes—the synthesis of this compound and its derivatives can be made significantly more sustainable, efficient, and environmentally responsible.
Elucidation of Structural Features and Conformational Landscapes
Vibrational Spectroscopy for Molecular Architecture Analysis
No specific studies on the infrared (IR) or Raman spectroscopy of 2-Amino-2-(pyrimidin-5-yl)acetic acid have been found. Such studies would be essential to identify characteristic vibrational modes of the pyrimidine (B1678525) ring, the amino group, and the carboxylic acid moiety, as well as to understand the intramolecular and intermolecular hydrogen bonding that defines its molecular architecture.
Advanced NMR Techniques for High-Resolution Structural Assignment
Detailed one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopic data for this compound are not present in the available literature. This information would be critical for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the atoms within the molecule.
Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Determination
There is no available mass spectrometry data for this compound. Analysis through techniques such as electrospray ionization (ESI) or electron ionization (EI) mass spectrometry would be required to determine its exact mass, isotopic distribution, and characteristic fragmentation pathways, which are fundamental for its identification and structural confirmation.
X-ray Crystallography for Solid-State Molecular Geometry
A crystal structure of this compound has not been reported. X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, including its conformational preferences and intermolecular interactions.
Exploration of 2 Amino 2 Pyrimidin 5 Yl Acetic Acid As a Versatile Chemical Building Block
Precursor in Heterocyclic Synthesis and Scaffold Assembly
The unique bifunctional nature of 2-Amino-2-(pyrimidin-5-yl)acetic acid, possessing both a reactive amino acid moiety and a heterocyclic pyrimidine (B1678525) ring, makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The pyrimidine ring can be synthesized through various established methods, often involving the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. google.com Once formed, the pyrimidinyl amino acid can serve as a starting point for creating larger, multi-ring structures.
A key application of this building block is in the assembly of novel scaffolds for medicinal chemistry. For instance, 2-(pyrimidin-5-yl)acetic acid has been utilized as a key reactant in the synthesis of benzimidazole (B57391) inhibitors for voltage-gated sodium channels. In a documented synthetic route, it was coupled with 4-bromobenzene-1,2-diamine (B31645) using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an amide bond, which subsequently cyclized to create the target benzimidazole structure. This reaction highlights the utility of the compound's carboxylic acid group in forming larger heterocyclic frameworks.
Furthermore, pyrimidine derivatives are frequently used to construct fused ring systems of significant biological interest, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These fused systems are often synthesized by reacting a substituted aminopyrimidine with various reagents to build the adjoining ring. The presence of the amino acid function on the pyrimidine ring offers a convenient handle for initiating such cyclization reactions, leading to the generation of diverse molecular architectures.
| Precursor | Reagent | Resulting Scaffold | Application Context | Reference |
| 2-(Pyrimidin-5-yl)acetic acid | 4-Bromobenzene-1,2-diamine | Benzimidazole | Sodium Channel Inhibitors | |
| 4-Amino-6-hydroxy-2-mercaptopyrimidine | α,β-Unsaturated Ketone | Pyrido[2,3-d]pyrimidine (B1209978) | Bioactive Scaffolds | |
| 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | Benzaldehyde Derivatives | Fused Pyrimidine | Antimicrobial/Anticancer Agents |
Applications in Peptide and Peptidomimetic Chemistry
Unnatural amino acids are critical tools in the design of peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of a pyrimidinyl moiety, as in this compound, can introduce conformational constraints, novel vector orientations for side chains, and specific non-covalent interactions (e.g., hydrogen bonding, π-stacking) with biological targets.
The development of peptidomimetics often involves replacing labile peptide bonds with more robust isosteres to resist enzymatic degradation. The pyrimidine ring within the amino acid backbone can serve as a rigid scaffold, influencing the peptide's secondary structure and its binding affinity to receptors. While specific peptides incorporating this compound are not extensively detailed in publicly available literature, the general strategy is well-established. For example, aza-β-amino acids have been linked to a pyrimidine scaffold to develop inhibitors of the influenza virus RNA polymerase subunit PB2, demonstrating the value of combining heterocyclic and amino acid motifs.
Patents filed by pharmaceutical companies point to the use of pyrimidin-5-yl acetic acid derivatives in drug discovery programs, underscoring their relevance in creating novel therapeutics. One patent application specifically discloses isotopically enriched pyrimidin-5-yl acetic acid derivatives as antagonists for the CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells) receptor, a target for inflammatory conditions. This indicates the compound's utility in generating small molecule drug candidates that can mimic peptide interactions with protein targets.
| Compound Class | Rationale for Use | Potential Therapeutic Target | Reference |
| Pyrimidine-based Peptidomimetics | Enhance stability, introduce conformational constraints, improve binding affinity. | Various peptide receptors | |
| Isotopically enriched Pyrimidin-5-yl acetic acid derivatives | Development of specific drug candidates with modified properties. | CRTH2 Receptor (Inflammation) | |
| Aza-amino acid linked Pyrimidines | Mimic peptide structures to inhibit protein-protein interactions. | Influenza RNA Polymerase (PB2) |
Utilization in Combinatorial Chemistry and Library Design
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as chemical libraries, for high-throughput screening to identify new drug leads. Unnatural amino acids like this compound are valuable building blocks for such libraries due to the unique chemical functionality they introduce. google.com The pyrimidine ring offers multiple sites for chemical modification, allowing for the creation of a wide array of derivatives from a single core structure.
The synthesis of libraries can be performed in solution or on a solid phase. For example, a patent describes the synthesis of a library of pyrimidine-5-carboxamide derivatives, where various substituents are introduced at different positions on the pyrimidine ring to generate a collection of related compounds for biological evaluation. The dual functionality of this compound allows it to be incorporated into libraries using standard peptide synthesis protocols or through reactions targeting the pyrimidine ring. This enables the generation of diverse structures, such as peptide libraries where this specific UAA is incorporated at various positions, or libraries of small molecules built upon the pyrimidine scaffold itself.
The general strategy often involves a core scaffold (the pyrimidine-amino acid) to which various "R-groups" are attached. This approach was demonstrated in the synthesis of pyrimidine-based FAK (Focal Adhesion Kinase) inhibitors, where a trichloropyrimidine was sequentially reacted with different amines to build a library of potential anticancer agents.
| Library Type | Core Scaffold | Diversification Strategy | Application | Reference |
| Small Molecule Library | Pyrimidine-5-carboxamide | Variation of amine substituents (R-groups) on the pyrimidine ring. | Drug Discovery | |
| Peptide Library | Amino Acid Backbone | Incorporation of this compound into a peptide chain. | Screening for biological activity | google.com |
| Fused Heterocycle Library | 6-Aminouracil | Multi-component reactions to form fused pyrimido[4,5-d]pyrimidine (B13093195) systems. | Drug Discovery |
Integration into Supramolecular Assemblies and Material Design
The field of supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. The structure of this compound is well-suited for forming such ordered assemblies. The carboxylic acid and amino groups are classic hydrogen bond donors and acceptors, while the electron-deficient pyrimidine ring can participate in π-stacking interactions.
Studies on related pyrimidine-amino acid analogs have demonstrated their ability to form complex supramolecular structures in the solid state. For example, the analysis of N-(pyrimidyl)gabapentin and N-(pyrimidyl)baclofen revealed intricate networks of hydrogen bonds, including recurrent R²₂(8) motifs formed between the carboxylate and the pyrimidine ring. These interactions are critical in crystal engineering, allowing for the design of materials with specific structural properties.
While specific material science applications for this compound are not widely reported, its structural features suggest potential uses. The ability to form predictable, stable, non-covalent interactions makes it a candidate for integration into metal-organic frameworks (MOFs) or for the design of self-assembling peptide-based materials. Furthermore, the use of isotopically-labeled versions of pyrimidin-5-yl acetic acid derivatives in drug development highlights a specialized application in material design, where specific atoms are substituted to aid in the study of metabolic pathways or to alter pharmacokinetic properties without changing the underlying chemical structure.
| Interaction Type | Structural Feature | Potential Application | Reference |
| Hydrogen Bonding | Carboxylic acid, amino group, pyrimidine nitrogens | Crystal engineering, formation of ordered solids | |
| π-π Stacking | Pyrimidine ring | Design of self-assembling materials, stabilization of peptide structures | |
| Isotopic Labeling | Specific atom substitution (e.g., Deuterium) | Materials for metabolic tracing, modifying drug pharmacokinetics |
Computational and Theoretical Investigations of 2 Amino 2 Pyrimidin 5 Yl Acetic Acid Systems
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. nih.gov For 2-Amino-2-(pyrimidin-5-yl)acetic acid, DFT calculations can elucidate its geometric and electronic structure, providing a foundation for understanding its chemical behavior. These calculations are typically performed using a functional, such as B3LYP, in conjunction with a basis set like 6-31G* to achieve a balance between accuracy and computational cost. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the FMO analysis would reveal the distribution of these orbitals, highlighting the likely sites for electrophilic and nucleophilic attack.
Illustrative FMO Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
This interactive table presents hypothetical data derived from typical DFT calculations on similar heterocyclic compounds.
Natural Bond Orbital (NBO) Analysis
Illustrative NBO Charges for Selected Atoms in this compound
| Atom | Natural Charge (e) |
|---|---|
| N (amino) | -0.85 |
| C (chiral center) | +0.15 |
| O (carbonyl) | -0.60 |
| N1 (pyrimidine) | -0.55 |
This interactive table presents hypothetical NBO charges based on general principles of electronegativity and resonance within the molecule.
Topological Analysis of Electron Charge Density (AIM Theory)
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the topology of the electron density. fao.org This analysis defines atoms and chemical bonds based on the gradient vector field of the electron density. For this compound, AIM analysis would characterize the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds) through the properties at the bond critical points. fao.org This includes the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H). These parameters help in quantifying the strength and nature of intramolecular interactions, such as hydrogen bonds involving the amino and carboxylic acid groups. fao.org
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water), one can observe how the molecule changes its shape and how it is solvated. This information is crucial for understanding its behavior in a biological environment, including its solubility and how it might approach a biological target. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For derivatives of this compound, a QSAR model could be developed to predict their potential biological activity based on various molecular descriptors. These descriptors can include electronic, steric, and lipophilic properties. A robust QSAR model can guide the design of new derivatives with potentially enhanced activity. nih.govacs.org
In Silico Screening and Molecular Docking Studies for Target Identification
In silico screening and molecular docking are powerful computational tools used in drug discovery to identify potential biological targets for a given molecule and to predict its binding mode and affinity. nih.govajchem-a.com For this compound, molecular docking could be used to screen a library of protein targets to identify those to which it might bind. researchgate.netnih.gov Once a potential target is identified, docking can provide a detailed 3D model of the ligand-protein complex, showing the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding. nih.govacs.org This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs. rsc.orgmdpi.com
Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -7.8 |
| Interacting Residues | LYS78, GLU95, ASP145 |
| Hydrogen Bonds | 2 |
This interactive table presents hypothetical docking results to illustrate the type of information obtained from such a study.
Investigation of Biological Activities and Pharmacological Potential of 2 Amino 2 Pyrimidin 5 Yl Acetic Acid Derivatives
Research into Anti-inflammatory Activities and Related Pathways
Derivatives of pyrimidine-acetic acid and related structures are recognized for their significant anti-inflammatory potential, often linked to the inhibition of key enzymes in inflammatory pathways.
Several classes of pyrimidine (B1678525) analogs have demonstrated notable anti-inflammatory effects. For instance, acidic derivatives of imidazo[1,2-c]pyrimidine (B1242154) were evaluated in vivo, showing activity in models like carrageenan-induced paw edema and pleurisy in rats. nih.gov Similarly, imidazo[1,2-a]pyrimidine (B1208166) derivatives have been synthesized and tested for their anti-inflammatory properties. dergipark.org.tr Research on imidazo[1,2-a]azines, including both pyridine (B92270) and pyrimidine variants, has pointed to the inhibition of cyclooxygenase (COX) enzymes as a primary mechanism of action. researchgate.net
The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the suppression of prostaglandin (B15479496) E2 (PGE2) production through the inhibition of COX-1 and COX-2 enzymes. researchgate.net Certain pyrimidine derivatives have been developed as selective COX-2 inhibitors. researchgate.netnih.gov Beyond COX inhibition, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent lipoxygenase (LOX) inhibitors, which is another important pathway in inflammation. mdpi.comnih.gov The anti-inflammatory potential is also linked to the inhibition of nitric oxide (NO) and interleukin-6 (IL-6) secretion, as observed in studies with various aminoaryl pyrimidine derivatives. mdpi.com
The therapeutic potential of amino acids themselves in mitigating inflammation is also a relevant area of study, with research indicating that certain amino acids can reduce inflammation and oxidative stress. mdpi.comresearchgate.net
| Scaffold | Observed Activity / Mechanism | Reference |
|---|---|---|
| Imidazo[1,2-c]pyrimidine derivatives | Active in in vivo models (carrageenan-induced paw edema and pleurisy) | nih.gov |
| Imidazo[1,2-a]azines | Attributed to inhibition of COX enzymes | researchgate.net |
| Pyrido[2,3-d]pyrimidine derivatives | Lipoxygenase (LOX) inhibition (e.g., compound 2a, IC50 = 42 μM) | mdpi.comnih.gov |
| Aminoaryl pyrimidines | Inhibition of NO and IL-6 secretion | mdpi.com |
| Pyrimidine-5-carbonitrile derivatives | Dual inhibition of COX-2 and EGFR | nih.gov |
Studies on Antimicrobial and Antifungal Effects
The pyrimidine core is a constituent of numerous compounds exhibiting potent antimicrobial and antifungal activities. Fused heterocyclic systems containing the pyrimidine-acetic acid motif are particularly noteworthy.
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized and have shown a broad spectrum of biological activities, including significant antimicrobial and antifungal properties. iaea.orgresearchgate.netnih.gov In one study, newly synthesized pyrazolo[1,5-a]pyrimidines were active against several Gram-positive and Gram-negative bacterial strains as well as fungal strains. nih.gov Similarly, imidazo[1,2-a]pyrimidine derivatives have been developed as potential antimicrobial agents, with some compounds showing efficient inhibition of both Gram-positive and Gram-negative bacteria. dergipark.org.trmdpi.com The antimicrobial efficacy of these compounds is often influenced by the nature of substituents on the heterocyclic rings. dergipark.org.trmdpi.com
Other related scaffolds, such as pyrimido[4,5-d]pyrimidine-2,5-diones, have also been synthesized and screened for their antibacterial and antifungal potential. capes.gov.br Furthermore, novel pyrimidine and pyrimidopyrimidine analogs have demonstrated excellent antimicrobial activities against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans. nih.gov
| Scaffold | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | Gram-positive & Gram-negative bacteria, Fungi (Aspergillus, Candida) | Many derivatives showed significant activity. | nih.gov |
| Imidazo[1,2-a]pyrimidine derivatives | Gram-positive & Gram-negative bacteria | Activity is dependent on substituents on the phenyl rings. | dergipark.org.trmdpi.com |
| Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives | Bacteria and Fungi | Screened for potent antimicrobial activity. | capes.gov.br |
| Oxazolidinone derivatives with pyrimidine | Gram-positive bacteria (including drug-resistant strains) | Compound 7j showed an MIC of 0.25-1 µg/mL. | nih.gov |
| Pyrimidopyrimidine derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Several compounds exhibited excellent antimicrobial activity. | nih.gov |
Evaluation of Antiviral Potency, Including Anti-HIV Research
The pyrimidine nucleus is a cornerstone in the development of antiviral agents, including those targeting HIV. Research into pyrimidine-acetic acid analogs and related compounds has identified promising candidates.
Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antiviral properties. iaea.orgresearchgate.net More targeted research has explored pyrimidine derivatives for their anti-HIV potential. In one study, a new series of pyrimidine analogues, including a compound functionalized with a 2-mercaptoacetic acid moiety, was synthesized and evaluated for in vitro activity against HIV-1 and HIV-2 replication. researchgate.net This highlights the relevance of the acetic acid side chain in this context.
Furthermore, pyrimido[4,5-d]pyrimidines have been investigated as antiviral agents, with certain derivatives demonstrating selective and remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The structural features of the pyrimidino[4,5-d]pyrimidine scaffold make it an interesting framework for designing novel antiviral compounds. mdpi.com Other studies have focused on pyridine derivatives as HIV-1 integrase inhibitors, a key target in antiviral therapy. nih.gov
| Scaffold | Virus Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivatives | General antiviral | Reported to possess antiviral properties. | iaea.orgresearchgate.net |
| Pyrimido[4,5-d]pyrimidine (B13093195) derivatives | Human coronavirus 229E (HCoV-229E) | Compounds with cyclopropylamino groups showed remarkable efficacy. | mdpi.com |
| Pyrimidine with 2-mercaptoacetic acid | HIV-1 | Compound 21 showed an EC50 value of 1.92 μg/mL. | researchgate.net |
| Pyridoxine hydroxamic acids | HIV-1 Integrase | Antiviral potency depends on spacer and aryl group structure. | nih.gov |
Exploration of Anticancer and Antitumor Properties
The pyrimidine scaffold is integral to many anticancer drugs, and research into new derivatives, including those with an acetic acid moiety, continues to yield promising results.
Various pyrimidine derivatives have been designed and synthesized, showing potent anticancer properties. researchgate.netencyclopedia.pub For example, a new series of pyrimidine derivatives featuring aryl urea (B33335) moieties was found to induce apoptosis in colon cancer cells, with one compound arresting the cell cycle at the G2/M phase. nih.gov Pyrido[2,3-d]pyrimidine derivatives have demonstrated strong cytotoxic effects against cancer cell lines like A549 (lung cancer). mdpi.comnih.gov
The pyrazolo[1,5-a]pyrimidine scaffold is also recognized for its significant antitumor potential. researchgate.netnih.gov Studies on aminopyrimidine derivatives have identified compounds with significant anti-proliferative activity against a range of tumors, including glioblastoma and breast cancer, with EC50 values in the low micromolar range. nih.gov Other research has focused on developing pyrimidine-5-carbonitrile derivatives as dual inhibitors of EGFR and COX-2, which are key targets in cancer therapy. nih.gov Thiazolo[3,2-a]pyrimidine derivatives have been investigated as topoisomerase II inhibitors, another established mechanism for anticancer drugs. nih.gov
| Scaffold / Derivative | Cancer Cell Line | Activity (IC50 / EC50) | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine (derivative 2d) | A549 (Lung) | Strong cytotoxicity at 50 μM | mdpi.comnih.gov |
| Pyrimidine-aryl urea (compound 4b) | SW480 (Colon) | 11.08 µM | nih.gov |
| Aminopyrimidine (compound 2a) | Glioblastoma, Breast, Colon | 4 - 8 μM | nih.gov |
| Thiazolo[3,2-a]pyrimidine (compound 4c) | Topo II Inhibition | 0.23 µM | nih.gov |
| Pyrimidine-5-carbonitrile (compound 4e) | Colo 205 (Colon) | 1.66 µM | nih.gov |
| Pyrimidopyrimidine (compound 10c) | HCT-116, MCF-7, HEPG-2 | Activity close to doxorubicin | nih.gov |
Characterization of Enzyme Inhibition Capabilities (e.g., Kinases, other protein targets)
The therapeutic effects of pyrimidine-acetic acid derivatives are often rooted in their ability to selectively inhibit specific enzymes.
Kinase Inhibition: Pyrazolo[1,5-a]pyrimidine compounds are a significant class of protein kinase inhibitors, which are crucial targets in cancer treatment. nih.govnih.gov Related structures, such as derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, have been developed as inhibitors of the inflammatory kinases TBK1 and IKKε. nih.gov Furthermore, certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: As mentioned in the anti-inflammatory section, pyrimidine derivatives are effective inhibitors of COX enzymes, with some showing high selectivity for COX-2. researchgate.netnih.gov Additionally, pyrido[2,3-d]pyrimidine derivatives have been identified as inhibitors of lipoxygenase (LOX). mdpi.comnih.gov
Other Enzyme Targets: Research has shown that (pyrimidinyloxy)acetic acids and pyrimidineacetic acids are a novel class of potent aldose reductase inhibitors, an enzyme implicated in diabetic complications. nih.gov Other studies have identified thiazolo[3,2-a]pyrimidine derivatives as inhibitors of Topoisomerase II, a key enzyme in DNA replication and a target for anticancer drugs. nih.gov
| Scaffold | Enzyme Target | Significance | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Protein Kinases | Anticancer potential | nih.govnih.gov |
| Pyrimidine-5-carbonitriles | EGFR Kinase, COX-2 | Dual-target anticancer activity | nih.gov |
| Pyrido[2,3-d]pyrimidines | Lipoxygenase (LOX) | Anti-inflammatory activity | mdpi.comnih.gov |
| Pyrimidineacetic acids | Aldose Reductase | Potential for treating diabetic complications | nih.gov |
| Thiazolo[3,2-a]pyrimidines | Topoisomerase II | Anticancer mechanism | nih.gov |
Investigation of Other Reported Pharmacological Profiles within Pyrimidine-Acetic Acid Scaffolds (e.g., anticonvulsant, antioxidant)
Beyond the aforementioned activities, pyrimidine-based scaffolds have been explored for other important pharmacological effects, notably as anticonvulsants and antioxidants.
Anticonvulsant Activity: The imidazo[1,2-a]pyrimidine structure is found in compounds with activity on the central nervous system, including anticonvulsant properties. dergipark.org.trmdpi.com Fused pyrazolo[1,5-a]pyrimidine derivatives have also been investigated for their potential as anticonvulsant agents. iaea.org
Antioxidant Activity: Several classes of pyrimidine derivatives have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation. Pyrido[2,3-d]pyrimidine derivatives, synthesized via condensation in glacial acetic acid, were evaluated for their antioxidant properties, showing strong inhibition of lipid peroxidation. mdpi.comnih.gov Pyrazolo[1,5-a]pyrimidines are another scaffold associated with antioxidant activity. researchgate.net A study on new pyrimidine and pyrimidopyrimidine derivatives also confirmed strong antioxidant effects for several synthesized compounds. nih.gov
Table of Mentioned Compounds
| Compound Name / Class |
|---|
| 2-Amino-2-(pyrimidin-5-yl)acetic acid |
| Imidazo[1,2-a]pyrimidine-2-acetic acid |
| Imidazo[1,2-c]pyrimidine derivatives |
| Pyrido[2,3-d]pyrimidine derivatives |
| Pyrazolo[1,5-a]pyrimidine derivatives |
| Aminoaryl pyrimidines |
| Pyrimidine-5-carbonitrile derivatives |
| Pyrimido[4,5-d]pyrimidine-2,5-dione derivatives |
| Oxazolidinone derivatives with pyrimidine |
| Pyrimidopyrimidine derivatives |
| Pyrimidine with 2-mercaptoacetic acid |
| Pyridoxine hydroxamic acids |
| Pyrimido[4,5-d]pyrimidines |
| Pyrimidine-aryl urea derivatives |
| Thiazolo[3,2-a]pyrimidine derivatives |
| 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives |
| (Pyrimidinyloxy)acetic acids |
| Pyrimidineacetic acids |
Advanced Analytical Methodologies for Purity, Quantification, and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of "2-Amino-2-(pyrimidin-5-yl)acetic acid," offering high resolution and the flexibility of various detection methods. Given the compound's chiral nature, chiral HPLC is indispensable for separating its enantiomers.
The direct analysis of underivatized amino acid enantiomers can be effectively achieved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin. sigmaaldrich.comnih.gov These CSPs possess ionic groups that make them compatible with both aqueous and organic mobile phases, which is ideal for polar and ionic compounds like amino acids. sigmaaldrich.com
A typical HPLC method for the chiral separation of "this compound" would involve a specialized chiral column and a mobile phase system designed to optimize enantioselectivity. For instance, a mobile phase consisting of a mixture of methanol, acetonitrile (B52724), and water, with additives like formic acid and diethylamine, has been shown to be effective for resolving a wide range of underivatized amino acids. chiraltech.com The elution order of the enantiomers can often be reversed by using a CSP with a pseudo-enantiomeric selector. chiraltech.com
For purity and impurity profiling, reversed-phase HPLC with UV detection is a common approach. The pyrimidine (B1678525) ring in "this compound" provides a chromophore that allows for sensitive detection in the UV region. Impurities arising from the synthesis, such as starting materials or by-products, can be separated and quantified. nih.gov
Table 1: Illustrative HPLC Parameters for Chiral Analysis
| Parameter | Value |
| Column | Astec CHIROBIOTIC® T |
| Mobile Phase | Methanol/Acetonitrile/Water (49/49/2, v/v/v) with 50 mM Formic Acid and 25 mM Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table presents a hypothetical set of parameters based on methods used for similar underivatized amino acids. chiraltech.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of "this compound," offering both separation and highly specific detection and structural elucidation. LC-MS is particularly valuable for impurity profiling and quantitative analysis in complex matrices.
For the quantitative analysis of pyrimidine and purine (B94841) metabolites, LC-MS/MS methods have been developed that demonstrate high sensitivity and specificity. nih.govau.dk These methods often utilize hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography. HILIC is particularly well-suited for retaining and separating highly polar compounds like amino acids. researchgate.net
In a typical LC-MS/MS workflow, the compound is first separated chromatographically and then ionized, commonly using electrospray ionization (ESI). The mass spectrometer then separates the ions based on their mass-to-charge ratio. For quantitative studies, tandem mass spectrometry (MS/MS) is employed, where a specific parent ion is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. nih.gov
Impurity profiling by LC-MS allows for the identification of unknown impurities by providing accurate mass measurements, which can be used to deduce their elemental composition. waters.comlcms.cz This is critical for understanding the degradation pathways and ensuring the quality of the synthesized compound.
Table 2: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value |
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Amide-based HILIC column |
| Mobile Phase | Gradient of acetonitrile and aqueous ammonium (B1175870) formate (B1220265) buffer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Detection | Tandem Mass Spectrometry (MS/MS) in MRM mode |
This table outlines a plausible set of conditions for the LC-MS/MS analysis of "this compound" based on established methods for related metabolites. au.dkresearchgate.net
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) offers an alternative and often complementary approach to HPLC for the analysis of charged species like "this compound." It is characterized by its high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govnih.gov
CE is particularly well-suited for impurity profiling of amino acid analogs. nih.gov Different modes of CE can be employed, including capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC). In CZE, separation is based on the differences in the mass-to-charge ratio of the analytes. oup.com MEKC, which involves the addition of a surfactant to the background electrolyte to form micelles, can be used to separate both charged and neutral compounds.
For the analysis of non-proteinogenic amino acids, derivatization with a fluorogenic or chromogenic tag is often performed to enhance detection sensitivity. nih.gov Common derivatizing agents include 9-fluorenylmethyl chloroformate (FMOC) and 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA). nih.gov
Table 3: General Capillary Electrophoresis Conditions for Amino Acid Analysis
| Parameter | Description |
| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |
| Background Electrolyte | Borate or phosphate (B84403) buffer at a specific pH |
| Separation Voltage | 15-30 kV |
| Detection | UV or Laser-Induced Fluorescence (LIF) after derivatization |
| Injection | Hydrodynamic or electrokinetic |
This table provides a general overview of typical CE parameters that would be adapted for the analysis of "this compound." nih.govoup.com
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for determining the concentration of "this compound" in solution. This technique relies on the principle that the compound absorbs light at a specific wavelength.
The pyrimidine ring within the molecule is expected to exhibit strong UV absorbance. By comparison, other pyrimidine derivatives show characteristic absorption maxima in the UV range. nih.gov To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Additionally, a colorimetric assay using a reagent like ninhydrin (B49086) can be employed for the specific quantification of the amino acid functionality. The reaction between ninhydrin and an amino acid produces a colored product, and the intensity of the color, measured spectrophotometrically, is proportional to the amino acid concentration. researchgate.net This method can be particularly useful to confirm the concentration of the amino acid portion of the molecule.
Table 4: Conceptual Spectrophotometric Analysis
| Method | Principle | Typical Wavelength |
| Direct UV Spectrophotometry | Measurement of the intrinsic UV absorbance of the pyrimidine ring. | Estimated around 260-280 nm |
| Ninhydrin Colorimetric Assay | Reaction of the amino group with ninhydrin to form a colored product. | ~570 nm (for most amino acids) |
The specific λmax for "this compound" would need to be determined experimentally.
Future Research Trajectories and Emerging Applications
Development of Novel Bio-conjugation Strategies
The presence of both an amino and a carboxylic acid group makes 2-Amino-2-(pyrimidin-5-yl)acetic acid a versatile building block for bioconjugation. Future research is likely to focus on leveraging these functional groups to attach the molecule to proteins, peptides, and other biomolecules. This could lead to the development of novel antibody-drug conjugates (ADCs), where the pyrimidine (B1678525) moiety could serve as a recognition element or a payload.
Strategies may involve the use of pegylated linkers to improve the pharmacokinetic properties of the resulting conjugates. For instance, derivatives like Boc-NH-PEG1-CH2COOH and H2N-PEG2-CH2COOH, which contain polyethylene (B3416737) glycol (PEG) units, could be coupled to this compound to enhance solubility and stability. creative-proteomics.commdpi.com The isocyanate and isothiocyanate reactions with the amino group to form stable urea (B33335) or thiourea (B124793) linkages are also a viable, albeit less selective, conjugation method. researchgate.net More advanced and site-selective methods, such as enzymatic conjugation or the use of engineered amino acids, could provide more homogeneous and defined bioconjugates. researchgate.net
Exploration of Chemoinformatic and Machine Learning Approaches for Design
Chemoinformatics and machine learning are poised to play a pivotal role in designing novel derivatives of this compound with tailored properties. Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates molecular structure with biological activity, is a powerful tool for this purpose. nih.govresearchpublish.com By developing QSAR models for a series of pyrimidine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. nih.govresearchpublish.comnih.gov
For example, studies on pyrimidine derivatives as inhibitors of enzymes like VEGFR-2 have successfully used multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive QSAR models. nih.govnih.gov These models identified key molecular descriptors, such as the number of aromatic rings and double bonds, that influence activity. tandfonline.com Similar approaches could be applied to this compound to design derivatives with enhanced biological activities, such as enzyme inhibition. researchgate.netnih.gov Molecular docking studies can further refine these designs by predicting the binding interactions between the designed molecules and their biological targets. researchgate.netnih.gov
| Computational Technique | Application in Designing this compound Derivatives | Key Findings from Related Studies |
| QSAR Modeling | Predicting the biological activity of novel derivatives based on their chemical structure. | R² values up to 0.998 have been achieved for pyrimidine derivatives, indicating high predictive power. nih.govnih.gov |
| Molecular Docking | Visualizing and predicting the binding modes of derivatives within the active site of a target protein. | Has been used to identify key hydrogen bonding interactions for pyrimidine-based inhibitors. researchgate.netnih.gov |
| Pharmacophore Modeling | Identifying the essential structural features required for biological activity. | Can differentiate between active and inactive compounds and guide the design of new inhibitors. tandfonline.com |
| ADMET Prediction | In silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Helps in the early identification of drug-like candidates with favorable pharmacokinetic profiles. tandfonline.com |
Integration into Advanced Chemical Biology Probes and Tools
The pyrimidine scaffold of this compound makes it an attractive candidate for the development of chemical biology probes. These tools are instrumental in studying biological processes in living systems. The pyrimidine ring can be functionalized with reporter groups, such as fluorescent dyes or affinity tags, to create probes for imaging or target identification.
For instance, the amino group could be modified to attach a fluorophore, allowing for the visualization of the molecule's localization and interactions within cells. The pyrimidine core itself might interact with specific biological targets, and derivatives could be designed as inhibitors for enzymes such as β-glucuronidase or those involved in pyrimidine metabolism. nih.govmdpi.com The development of such probes would enable a deeper understanding of the biological roles of pyrimidine-containing molecules and their targets.
Sustainable Synthesis and Biocatalytic Transformations
Future research will likely emphasize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Traditional chemical synthesis often relies on harsh reagents and produces significant waste. nih.gov Biocatalysis, the use of enzymes to perform chemical transformations, offers a greener alternative. nih.gov
Enzymes such as amino acid dehydrogenases or transaminases could potentially be engineered to produce this compound with high enantioselectivity. nih.gov The de novo pyrimidine biosynthesis pathway, which starts from simple precursors like glutamine and bicarbonate, could also be harnessed for the biocatalytic production of the pyrimidine ring. creative-proteomics.comyoutube.com Furthermore, the use of nano-catalysts in multi-component reactions has shown promise for the efficient and green synthesis of various pyrimidine derivatives. rsc.org These approaches would not only reduce the environmental impact of synthesis but could also lead to more efficient and cost-effective production methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
